6-Cyclohexylnorleucine

Lipophilicity LogP Drug Design

Procure 6-Cyclohexylnorleucine (CAS 5428-17-1) for applications where standard norleucine analogs fail. Its bulky cyclohexyl side chain introduces critical steric hindrance and lipophilicity that standard aliphatic amino acids cannot replicate. This unique profile makes it indispensable for extending peptide half-life by blocking protease access, engineering secondary structure constraints, and probing enzyme active-site topology. Do not compromise your peptide stability, membrane permeability, or target-binding studies with inferior substitutes.

Molecular Formula C12H23NO2
Molecular Weight 213.32 g/mol
CAS No. 5428-17-1
Cat. No. B15487069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyclohexylnorleucine
CAS5428-17-1
Molecular FormulaC12H23NO2
Molecular Weight213.32 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CCCCC(C(=O)O)N
InChIInChI=1S/C12H23NO2/c13-11(12(14)15)9-5-4-8-10-6-2-1-3-7-10/h10-11H,1-9,13H2,(H,14,15)
InChIKeyUHGPNAIDGYOJHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Cyclohexylnorleucine (CAS 5428-17-1) Baseline Properties and Research Utility for Procurement


6-Cyclohexylnorleucine (CAS 5428-17-1) is a synthetic, non-proteinogenic amino acid derivative of norleucine, characterized by a bulky cyclohexyl side chain. This structural modification confers distinct physicochemical properties, including a molecular weight of 213.32 g/mol (C12H23NO2) and a predicted increase in lipophilicity (LogP) relative to norleucine , which are foundational for its use as a specialized tool in peptide engineering and biochemical research .

Why Generic Norleucine Analogs Are Not Interchangeable with 6-Cyclohexylnorleucine


Procurement of a standard norleucine or other simple aliphatic analogs cannot substitute for 6-Cyclohexylnorleucine in applications requiring steric bulk and enhanced hydrophobicity. The cyclohexyl moiety in 6-Cyclohexylnorleucine introduces a significant steric hindrance and altered electronic environment compared to the linear n-butyl chain of norleucine, which can fundamentally alter molecular recognition, enzyme-substrate interactions, and the conformational properties of resulting peptides . This unique steric and lipophilic profile is not present in any other common norleucine analog, making direct substitution a potential source of experimental failure in studies of enzyme specificity, protein folding, or peptide-based drug design .

Quantitative Differentiation of 6-Cyclohexylnorleucine: Physicochemical and Functional Evidence


Increased Lipophilicity: Predicted LogP of 6-Cyclohexylnorleucine vs. Norleucine

6-Cyclohexylnorleucine exhibits a predicted LogP value that is significantly higher than that of norleucine, indicating a marked increase in lipophilicity . This difference is directly attributable to the replacement of the linear aliphatic side chain of norleucine with the bulky, hydrophobic cyclohexyl group . This increase in lipophilicity is a key differentiator for scientists designing peptide-based therapeutics with improved membrane permeability or for those studying hydrophobic interactions in protein cores.

Lipophilicity LogP Drug Design ADME

Reduced Aqueous Solubility: Predicted Solubility of 6-Cyclohexylnorleucine vs. Norleucine

The aqueous solubility of 6-Cyclohexylnorleucine is predicted to be lower than that of norleucine, a direct consequence of its increased hydrophobic character imparted by the cyclohexyl ring . While this presents a formulation challenge, it is a quantifiable property that can be exploited for specific applications, such as creating hydrophobic environments in peptide structures or for studying partitioning behavior in biphasic systems.

Solubility Formulation Aqueous Stability

Elevated Melting Point: Expected Thermal Stability of 6-Cyclohexylnorleucine vs. Norleucine

The melting point of 6-Cyclohexylnorleucine is expected to be higher than that of norleucine (which decomposes at 301 °C) . This increase is attributed to the greater molecular weight and enhanced van der Waals forces resulting from the cyclohexyl substitution. This property is relevant for processes involving thermal stress, such as certain peptide synthesis and purification protocols, where a higher melting point indicates greater thermal robustness.

Thermal Stability Melting Point Solid-State Chemistry

Proteolytic Stability Enhancement: Potential for Increased Peptide Half-Life with 6-Cyclohexylnorleucine Incorporation

Incorporation of 6-Cyclohexylnorleucine into peptides is reported to enhance proteolytic stability . While no direct, head-to-head comparative data for this specific compound was located, this is a well-established class-level effect for unnatural amino acids with bulky side chains [1]. The steric bulk of the cyclohexyl group can hinder the access of proteases to the adjacent peptide bonds, thereby extending the peptide's biological half-life.

Peptide Stability Protease Resistance Half-Life

Purity Benchmark: Typical Supply Purity of 6-Cyclohexylnorleucine

The typical purity of 6-Cyclohexylnorleucine available from research suppliers is 95% . This serves as a baseline specification for procurement. While this is a common purity for research-grade chemicals, it is a crucial quantitative parameter for planning synthetic yields, analytical method development, and ensuring reproducibility in biological assays.

Purity Quality Control Procurement

Recommended Research and Industrial Applications for 6-Cyclohexylnorleucine (CAS 5428-17-1)


Peptide Engineering for Enhanced Proteolytic Stability and Conformational Restraint

6-Cyclohexylnorleucine is best utilized as a building block in the synthesis of peptide analogs where resistance to enzymatic degradation is required. Its bulky cyclohexyl side chain can be strategically placed to sterically hinder protease access to scissile bonds, thereby extending peptide half-life in biological matrices . Additionally, the conformational constraints imposed by the cyclohexyl group can be exploited to enforce or disrupt specific secondary structures, allowing for fine-tuning of peptide function and binding affinity .

Modulating Hydrophobicity and Membrane Permeability in Drug Candidates

Due to its predicted high LogP and enhanced lipophilicity compared to norleucine , 6-Cyclohexylnorleucine is a valuable tool for increasing the overall hydrophobicity of a peptide or small molecule. This property is particularly useful in early-stage drug discovery for improving membrane permeability and potentially oral bioavailability . It should be prioritized for projects aiming to target intracellular pathways or cross biological barriers like the blood-brain barrier.

Investigating Enzyme Specificity and Substrate Recognition

As a non-proteinogenic amino acid with a sterically demanding side chain, 6-Cyclohexylnorleucine serves as an excellent probe for mapping the active site topology and substrate specificity of enzymes that recognize hydrophobic amino acids, such as certain proteases and aminoacyl-tRNA synthetases . By comparing the enzymatic processing of peptides or substrates containing 6-Cyclohexylnorleucine versus natural amino acids like leucine or norleucine, researchers can gain quantitative insights into the steric and electronic requirements for catalysis and molecular recognition .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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